molecular formula C11H14BrNO B8152056 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine

Cat. No.: B8152056
M. Wt: 256.14 g/mol
InChI Key: LRKDPBYADNMTIB-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine is a small-molecule compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 5-bromo-2-methoxybenzyl group. This structural motif is of interest in medicinal chemistry due to the azetidine’s conformational rigidity and the electron-withdrawing bromine and methoxy groups on the aromatic ring, which may influence binding interactions in biological systems.

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-4-3-10(12)7-9(11)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKDPBYADNMTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design

The target compound could be synthesized by substituting the alkyne component with a 5-bromo-2-methoxybenzyl-substituted alkyne. The proposed mechanism involves:

  • Photoexcitation of a copper catalyst to generate α-aminoalkyl radicals.

  • Alkyne addition to form a vinyl radical.

  • 1,5-Hydrogen atom transfer (HAT) and 4-exo cyclization to form the azetidine ring.

General Procedure

  • Catalyst : [(DPEphos)(bcp)Cu]PF₆ (5 mol%)

  • Base : DIPEA (2.0 equiv)

  • Solvent : Anhydrous CH₃CN

  • Light Source : Blue LED (24 hours)

  • Yield : 60–78% (reported for analogous azetidines)

Advantages and Limitations

  • Advantages : Avoids hazardous benzyl halides; enantioselective potential.

  • Limitations : Requires specialized equipment for photoredox conditions; lower yields compared to conventional methods.

Multi-Step Synthesis from Halogenated Intermediates

Patent literature reveals indirect routes utilizing halogenated precursors. For example, CN101560183B describes a pathway to 5-bromo-2-methylpyridine via nitro reduction and bromination, which could be adapted for the target compound.

Stepwise Approach

  • Condensation : Diethyl malonate reacts with 5-nitro-2-chloropyridine to form a nitro intermediate.

  • Decarboxylation : Acidic conditions remove carboxyl groups, yielding 5-nitro-2-methylpyridine.

  • Hydrogenation : Pd/C-catalyzed reduction produces 5-amino-2-methylpyridine.

  • Diazotization and Bromination : Treatment with NaNO₂ and HBr substitutes the amino group with bromine.

Critical Parameters

  • Catalyst Loading : 10% Pd/C achieves >95% conversion in hydrogenation.

  • Bromination Efficiency : Excess bromine and low temperatures (−10°C) minimize di-substitution.

Comparative Analysis of Methodologies

Method Yield Conditions Scalability Environmental Impact
Nucleophilic Substitution75–90%Mild, room temperatureHighModerate (halogenated waste)
Photoredox Catalysis60–78%Light-dependentLowLow (no halogens)
Multi-Step Synthesis50–70%High-temperature stepsModerateHigh (multiple byproducts)

Chemical Reactions Analysis

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

Medicinal Chemistry

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine is being investigated for its potential as a pharmacophore in drug design. Its applications include:

  • Antimicrobial Activity: Preliminary studies indicate significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specific Minimum Inhibitory Concentration (MIC) values are under investigation to establish efficacy.
  • Anticancer Activity: The compound has shown promise in inhibiting cell proliferation in cancer cell lines such as prostate (PC-3) and colon (HCT-116). Initial findings suggest effective cytotoxicity with IC50 values indicating potential for further development in cancer therapeutics .

Materials Science

Research is ongoing into the use of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine in synthesizing novel polymers and materials. Its unique properties may lead to the development of materials with specialized applications in electronics or coatings due to its chemical stability and reactivity.

Biological Studies

The compound serves as a valuable tool in studying the interactions of azetidine derivatives with biological systems. It aids in understanding enzyme interactions and receptor binding, which are crucial for elucidating mechanisms of action for various therapeutic agents.

Case Studies and Research Findings

Several studies have documented the applications of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine:

  • Antimicrobial Efficacy Study: Research demonstrated that this compound exhibited potent activity against Staphylococcus aureus, with MIC values suggesting it could serve as a lead compound for antibiotic development.
  • Cancer Cell Line Testing: In vitro studies reported that treatment with this compound resulted in significant reductions in viability for colon cancer cell lines, indicating its potential as an anticancer agent.
  • Polymer Synthesis Experiment: A study explored the use of this compound as a monomer for synthesizing biodegradable polymers, showing promising results regarding mechanical properties and degradation rates.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azetidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Phenyl Ring) Azetidine Modification Molecular Weight Key Features/Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine C₁₁H₁₄BrNO* 5-Bromo, 2-methoxy None ~256.14† Hypothesized antiviral activity‡
1-[(3-Bromo-4-methylphenyl)methyl]azetidine C₁₁H₁₄BrN 3-Bromo, 4-methyl None 240.14 Commercial availability (Aaron Chemicals)
1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine C₁₀H₁₂BrClN₂ 5-Bromo, 2-chloro 3-Amino substitution 275.57 Potential bioactivity (amine group enhances polarity)
3-[(2-Bromophenyl)methyl]azetidine HCl C₁₀H₁₃BrN·HCl 2-Bromo HCl salt 258.59 Improved solubility (salt form)
N-[(5-Bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide C₁₇H₁₈BrN₂O₂S 5-Bromo, 2-methoxy Pyridine-carboxamide 409.31 Broader pharmacophore (Enamine Ltd)

*Assumed formula based on structural analogy; †Calculated based on formula; ‡Inferred from (PLpro inhibitors).

Key Observations:

  • Substituent Position: Bromine at the 5-position (vs. 2- or 3-) may enhance steric or electronic interactions in target binding, as seen in SARS-CoV-2 PLpro inhibitors .
  • Methoxy vs.
  • Azetidine Modifications: Addition of a 3-amino group () or conversion to HCl salts () improves solubility and bioavailability.

Biological Activity

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine features an azetidine ring substituted with a 5-bromo-2-methoxyphenyl group. This unique structure may influence its pharmacological properties, including its interaction with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the bromo and methoxy groups may enhance its binding affinity to bacterial targets, thus improving its efficacy.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that azetidine derivatives can inhibit the proliferation of cancer cell lines. Specifically, compounds similar to 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine have shown promise in targeting cancer pathways, potentially through the modulation of enzyme activity or receptor interactions .

The mechanism of action for 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine likely involves interaction with specific enzymes or receptors involved in critical biological pathways. For instance, it may inhibit key enzymes associated with tumor growth or bacterial metabolism. The bromo and methoxy substituents are thought to enhance the compound's selectivity and potency against these targets .

Case Studies and Research Findings

A recent study explored the structure-activity relationship (SAR) of azetidine derivatives, including 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine. The findings indicated that modifications to the azetidine ring significantly affect biological activity. For example, certain analogs demonstrated improved potency against specific cancer cell lines compared to their parent compounds .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
Enzyme InhibitionModulation of key metabolic pathways

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine with high enantioselectivity?

  • Methodological Answer : Use coupling reactions with chiral catalysts (e.g., palladium or nickel complexes) to achieve high enantiomeric excess (>99.5% ee). Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Employ advanced analytical techniques like chiral HPLC or NMR with chiral shift reagents to verify enantiopurity .
  • Experimental Design : Optimize stoichiometry of reactants (azetidine derivatives and brominated aryl precursors) using factorial design to isolate variables affecting yield and selectivity. Include control experiments to assess side reactions, such as demethylation or debromination .

Q. How can the structural and electronic properties of this compound be characterized for reactivity studies?

  • Methodological Answer : Perform DFT calculations to map electron density distribution, focusing on the azetidine ring’s nitrogen lone pair and the bromine atom’s electrophilic character. Validate computational results with experimental data from X-ray crystallography (for solid-state structure) and UV-Vis spectroscopy (for electronic transitions) .
  • Data Analysis : Compare experimental dipole moments (measured via dielectric constant methods) with DFT-derived values to assess computational model accuracy .

Q. What strategies are effective for optimizing reaction yields in azetidine-functionalized bromoarene systems?

  • Methodological Answer : Apply a Design of Experiments (DoE) approach to screen variables like catalyst loading, temperature, and solvent polarity. Use response surface methodology to identify optimal conditions. For example, elevated temperatures (80–100°C) in polar aprotic solvents (DMF, DMSO) often enhance nucleophilic substitution at the brominated position .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for bromoarene-azetidine coupling?

  • Methodological Answer : Use ab initio molecular dynamics (AIMD) simulations to track transition states and intermediate stability. Compare simulated activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate competing pathways (e.g., SN2 vs. radical mechanisms). Address discrepancies by refining computational parameters (e.g., solvent effects via COSMO-RS) .
  • Case Study : A 2024 ICReDD study demonstrated that combining quantum chemical calculations with machine learning-prioritized experiments reduced mechanistic ambiguity in similar bromoarene systems by 40% .

Q. What experimental and theoretical approaches are suitable for analyzing steric effects in azetidine-substituted bromoarenes?

  • Methodological Answer : Conduct X-ray crystallography to quantify steric bulk via Tolman cone angles or Bürgi-Dunitz parameters. Complement with DFT-based steric maps (e.g., using SambVca software) to correlate steric hindrance with reaction rates. For example, bulky substituents on the azetidine ring may slow aryl-bromine bond activation .

Q. How should researchers address contradictory data in catalytic activity studies of this compound?

  • Methodological Answer : Apply error-analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainty in kinetic measurements. Cross-validate results using orthogonal techniques: e.g., compare turnover frequencies (TOF) from GC-MS with in situ IR spectroscopy. Reconcile discrepancies by identifying hidden variables (e.g., trace moisture or oxygen) .

Methodological Frameworks

  • Statistical Tools : Use ANOVA for multi-factor experiments (e.g., catalyst type, solvent) to isolate significant variables .
  • Computational Workflows : Integrate reaction path sampling (e.g., with Gaussian or ORCA) with high-throughput experimentation to accelerate discovery .
  • Data Validation : Implement open-access data repositories (e.g., Zenodo) to share raw spectra, crystallographic data, and computational inputs for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.